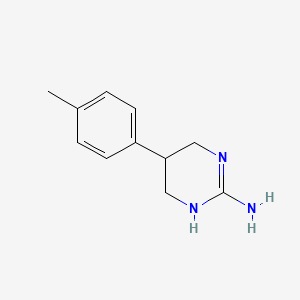
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学研究应用
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
相似化合物的比较
Similar Compounds
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 4-Methyl-2,5-dimethoxyamphetamine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H14N4
- SMILES Notation : CC(C1=NC(=N)C(=C1)N)N
- InChI Key : FXCZIQLITKAYEO-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are some key findings:
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial activity against several bacterial strains. For instance, compounds similar to this compound have shown effectiveness in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has demonstrated that tetrahydropyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. Specifically, this compound was evaluated for its cytotoxic effects on human cancer cell lines, revealing significant growth inhibition .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. The binding affinity to DNA and potential interference with nucleic acid synthesis are areas of ongoing research .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2023) | Showed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 25 µM. |
| Study C (2023) | Investigated the compound's effect on cell cycle regulation in cancer cells; results indicated G0/G1 phase arrest. |
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14) |
InChI 键 |
JWAPRVVTISSYOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CNC(=NC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















